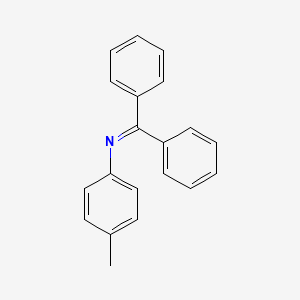
Benzenamine, N-(diphenylmethylene)-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, N-(diphenylmethylene)-4-methyl-, also known as N-(diphenylmethylene)-4-methylbenzenamine, is an organic compound with the molecular formula C20H17N. It is a derivative of benzenamine (aniline) where the hydrogen atom on the nitrogen is replaced by a diphenylmethylene group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-(diphenylmethylene)-4-methyl- typically involves the condensation reaction between 4-methylbenzenamine (p-toluidine) and benzophenone. The reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the imine bond.
Industrial Production Methods
In an industrial setting, the production of Benzenamine, N-(diphenylmethylene)-4-methyl- follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, N-(diphenylmethylene)-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or nitro compounds.
Reduction: Reduction reactions can convert the imine group back to the amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peroxycarboxylic acids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro compounds or oxides.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
Benzenamine, N-(diphenylmethylene)-4-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzenamine, N-(diphenylmethylene)-4-methyl- involves its interaction with various molecular targets. The imine group can participate in nucleophilic addition reactions, while the aromatic rings can undergo electrophilic substitution. These interactions can lead to the formation of various products depending on the reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine, N-(phenylmethylene)-: Similar structure but with one less phenyl group.
Benzenamine, N-(diphenylmethylene)-: Lacks the methyl group on the aromatic ring.
Benzenamine, N-(diphenylmethylene)-2-methyl-: Methyl group positioned differently on the aromatic ring.
Uniqueness
Benzenamine, N-(diphenylmethylene)-4-methyl- is unique due to the presence of the methyl group at the para position, which can influence its reactivity and interactions compared to its analogs
Propriétés
Numéro CAS |
24215-01-8 |
|---|---|
Formule moléculaire |
C20H17N |
Poids moléculaire |
271.4 g/mol |
Nom IUPAC |
N-(4-methylphenyl)-1,1-diphenylmethanimine |
InChI |
InChI=1S/C20H17N/c1-16-12-14-19(15-13-16)21-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3 |
Clé InChI |
UYWYEPQBXJUOQC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


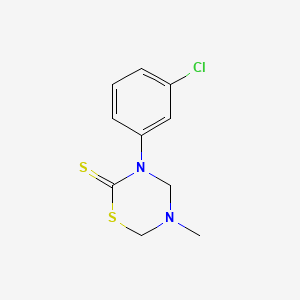
![2-[(2-Butylphenoxy)methyl]oxirane](/img/structure/B14688415.png)
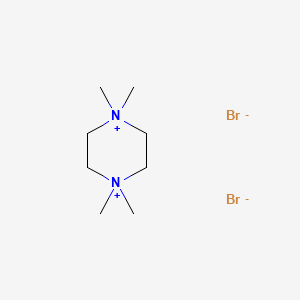
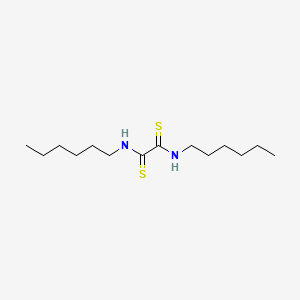
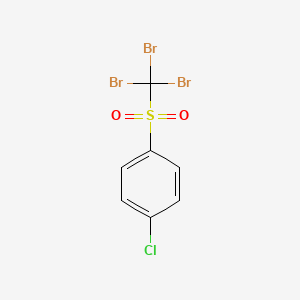
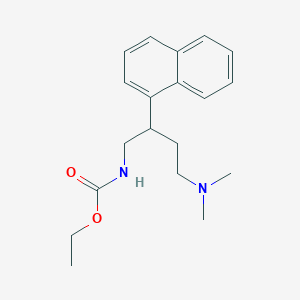
![3-[4-(Dimethylaminodiazenyl)phenyl]propanehydrazide](/img/structure/B14688458.png)

![Dioxybis[(4-methylphenyl)(diphenyl)silane]](/img/structure/B14688467.png)
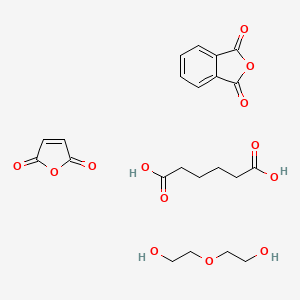
![Phenylbis[2-(trifluoromethyl)phenyl]phosphane](/img/structure/B14688476.png)
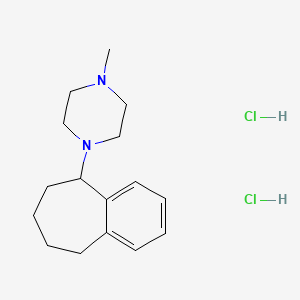

![methyl N-[(E)-N-ethoxy-C-methylcarbonimidoyl]carbamate](/img/structure/B14688498.png)
